PSMA-11

Beschreibung

Eigenschaften

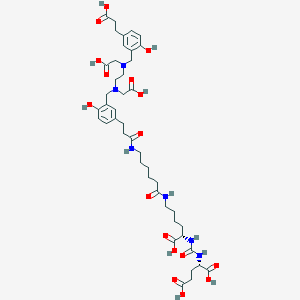

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUIUFGOTBRHKP-LQJZCPKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N6O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366302-52-4 | |

| Record name | Psma-hbed-CC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366302524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium-68 PSMA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOZETOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AG41L3AOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Radiochemistry of Psma 11

Precursor Synthesis and Core Structural Components

The PSMA-11 precursor is a molecule designed to bind specifically to PSMA and to chelate a radioactive metal ion, in this case, Gallium-68. The core structure comprises a pharmacophore, a chelator, and a linker connecting these two functional moieties isotopia-global.comnih.govresearchgate.net.

Glu-NH-CO-NH-Lys Pharmacophore Development

The Glu-NH-CO-NH-Lys (Glutamate-Urea-Lysine) moiety serves as the pharmacophore, responsible for the high-affinity binding to the active site of PSMA snmjournals.orgresearchgate.netbrieflands.comiiarjournals.org. This urea-based dipeptide scaffold is a crucial element in the design of many potent PSMA inhibitors brieflands.com. The synthesis of this pharmacophore typically involves the formation of a urea (B33335) bond between a glutamic acid derivative and a lysine (B10760008) derivative brieflands.comnih.gov. This can be achieved through various methods, including the use of carbonyl insertion reagents like triphosgene (B27547) in liquid phase reactions brieflands.comnih.gov. Solid-phase peptide synthesis techniques, sometimes in combination with solution-phase methods, are also employed for the synthesis of urea-containing peptides targeting PSMA brieflands.comnih.govmdpi.com.

HBED-CC Chelator Moiety Integration

The chelator component of this compound is HBED-CC (N,N'-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) fda.govresearchgate.netroyalsocietypublishing.org. HBED-CC is an acyclic chelator known for its high affinity and stability constant for Ga³⁺, which is essential for complexing Gallium-68 researchgate.netroyalsocietypublishing.orgacs.org. Its acyclic structure allows for rapid and efficient radiolabeling, even at ambient temperature royalsocietypublishing.orgacs.org. The integration of the HBED-CC chelator into the this compound precursor involves its chemical conjugation to the linker molecule barc.gov.in. This chelator provides the necessary coordination sites to stably bind the Gallium-68 radionuclide mdpi.comtums.ac.ir.

Radiolabeling Methodologies with Gallium-68 (⁶⁸Ga) for Research Purposes

Radiolabeling of the this compound precursor with Gallium-68 (⁶⁸Ga) is a crucial step to create the radiopharmaceutical for PET imaging. ⁶⁸Ga is a positron-emitting radionuclide with a half-life of 68 minutes, making it suitable for PET applications mdpi.comtums.ac.ir. ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator, which allows for on-site production without the need for a cyclotron mdpi.comtums.ac.ir. The radiolabeling process involves complexing the ⁶⁸Ga³⁺ ion with the HBED-CC chelator on the this compound precursor mdpi.comtums.ac.ir. This reaction is highly sensitive to pH, with optimal labeling occurring within a specific pH range (typically pH 4.0-5.5) to ensure stable complex formation and minimize the formation of insoluble gallium species mdpi.comscirp.orgsnmjournals.org. The radiolabeling is often performed at elevated temperatures (e.g., 95-100°C) for a short duration (e.g., 5-10 minutes) to achieve high radiochemical yields, although efficient labeling can also occur at room temperature due to the properties of the HBED-CC chelator acs.orgsnmjournals.orgnih.gov.

Automated Synthesis Protocols for ⁶⁸Ga-PSMA-11 Production

Automated synthesis modules are widely used for the production of ⁶⁸Ga-PSMA-11, particularly for clinical applications, as they offer advantages in terms of reproducibility, reduced radiation exposure to personnel, and compliance with good manufacturing practice (GMP) guidelines nih.govmdpi.comthieme-connect.comresearchgate.netfrontiersin.orgsnmjournals.orgrsc.org. These modules utilize pre-validated synthesis protocols and disposable cassettes containing the necessary reagents, including the this compound precursor, buffers, and purification cartridges nih.govthieme-connect.comsnmjournals.orgnih.gov. The automated process typically involves the elution of ⁶⁸Ga from the generator, followed by its transfer to a reaction vial containing the buffered this compound precursor nih.govthieme-connect.com. The mixture is heated to facilitate the complexation, and the final product is often purified using solid-phase extraction (SPE) cartridges to remove unreacted ⁶⁸Ga and other impurities nih.govmdpi.comthieme-connect.com. Automated synthesis can achieve high radiochemical yields, often exceeding 70-80%, within relatively short production times (e.g., 17-35 minutes) nih.govsnmjournals.orgsnmjournals.orgrsc.orgnih.gov.

Here is a table summarizing some research findings on automated synthesis yields:

| Automated Synthesis Module | Radiochemical Yield (% decay corrected) | Production Time (minutes) | Reference |

| iPHASE MultiSyn | 76 ± 3% (n=20) | 17 | nih.govnih.gov |

| SCINTOMICS GRP-Module | 70% ± 5% (not decay corrected) | 11 | snmjournals.org |

| ModularLab EAZY module | 70% ± 5% (not decay corrected) | 11 | snmjournals.org |

| MiniAIO® synthesis module | Varies (depending on method) | - | mdpi.com |

| Modular-Lab Pharm Tracer | >80% (corrected for decay) | 20 | snmjournals.org |

| iMiDEV™ microfluidic platform | 46.5 ± 2.6% (n=3, relative to starting ⁶⁸GaCl₃) | 19 | rsc.org |

Kit-Based Radiolabeling Formulations in Research Settings

In addition to automated synthesis, kit-based formulations for ⁶⁸Ga-PSMA-11 radiolabeling have been developed, particularly for research settings and to simplify the production process nih.govscirp.orgmdpi.comfrontiersin.orgresearchgate.netnih.govtums.ac.ir. These kits typically contain a lyophilized vial with the this compound precursor and excipients, and a separate vial with a buffer solution scirp.org. Radiolabeling is performed by adding the ⁶⁸Ga eluate from a generator directly to the kit vial, followed by incubation at room temperature or slightly elevated temperatures for a short period scirp.orgmdpi.comnih.gov. Kit-based labeling can be very rapid, with high radiochemical yields (>95%) achievable within 5-10 minutes scirp.orgnih.gov. This approach offers ease of preparation and reduced infrastructure requirements compared to automated modules frontiersin.orgtums.ac.ir. However, the regulatory approval status of kit-based preparations can vary mdpi.com. Research has explored different kit formulations and their performance with various ⁶⁸Ge/⁶⁸Ga generators scirp.orgtums.ac.ir. Studies have shown that kit-based preparations can yield radiochemical purity exceeding 95% scirp.org.

Here is a table summarizing some research findings on kit-based radiolabeling:

| Kit Formulation Type | Radiolabeling Conditions (Temperature, Time) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

| Lyophilized ready-to-use kit | Room temperature, 10 minutes | Not specified | >95% | scirp.org |

| Single vial lyophilized kit (isoPROtrace-11) | Room temperature, 5 minutes | >98% | >95% | nih.gov |

| Single vial lyophilized kit (EZYKit PSMA) | 90°C, 10 minutes | Varies with precursor amount and generator | Meets pharmaceutical standards | tums.ac.ir |

| Sterile cold kit (ANMI/Telix) | Room temperature, 5 minutes | 99.9% (corrected for decay) | >98% | snmjournals.org |

Optimization of Radiolabeling Reaction Parameters (e.g., pH, temperature, time)

The radiolabeling of this compound with [⁶⁸Ga]Ga is highly dependent on parameters such as pH, temperature, and reaction time. Studies have investigated these factors to achieve optimal radiochemical purity and yield. For [⁶⁸Ga]Ga-PSMA-11, optimal complexation with the HBED-CC chelator is typically achieved within a pH range of 4.0-4.5. tums.ac.irmdpi.com Mild temperatures, around 50°C, have been suggested as optimal for the complexation of [⁶⁸Ga]Ga with HBED. tums.ac.ir However, other studies have found that elevated temperatures, such as 85°C or 90°C, can lead to high radiochemical yields within short reaction times, ranging from 3 to 10 minutes. tums.ac.irsnmjournals.orgnih.gov

Research into optimizing automated radiosynthesis protocols for [⁶⁸Ga]Ga-PSMA-11 using different generators has also highlighted the impact of these parameters. For instance, using a 1.5 M acetate (B1210297) buffer, the highest radiochemical purity (99.8%) was achieved with specific buffer volumes (0.35 mL or 0.75 mL depending on the generator) and 10 µg of this compound at 90°C for 10 minutes, resulting in a pH of around 4.11. tums.ac.ir Another study using an automated synthesis module found that a reaction at 85°C for 3-5 minutes in 0.1 M NaOAc buffer at pH 4.5 yielded high radiochemical purity. nih.gov Some automated synthesis procedures have demonstrated that high radiochemical purity (>99%) can be achieved at room temperature in less than 5 minutes, eliminating the need for heating and purification steps. nih.govresearchgate.net

The amount of precursor (this compound) also plays a role in the labeling efficiency. Using higher precursor concentrations can lead to faster and more reliable complex formation and higher radiochemical yields. snmjournals.orgsnmjournals.org

Alternative Radiolabeling Strategies for Preclinical Research

While [⁶⁸Ga]Ga-PSMA-11 is a widely used radiopharmaceutical, alternative radiolabeling strategies are being explored in preclinical research to leverage the advantages of other radionuclides or labeling methods.

Aluminum-Fluorine-18 ([¹⁸F]AlF) Labeling of this compound

Direct labeling of PSMA ligands via aluminum fluoride (B91410) ([¹⁸F]AlF) complexation has emerged as a simpler method for synthesizing ¹⁸F-labeled agents for PET imaging. snmjournals.org This approach involves the chelation of [¹⁸F]AlF to a suitable chelator conjugated to the PSMA-targeting vector. snmjournals.org [¹⁸F]AlF-PSMA-11, a derivative of [⁶⁸Ga]Ga-PSMA-11, has been developed and evaluated in preclinical settings. thno.orgnih.gov

Studies comparing [¹⁸F]AlF-PSMA-11 with [⁶⁸Ga]Ga-PSMA-11 in PSMA-expressing xenograft models have shown comparable tumor uptake. snmjournals.orgthno.org [¹⁸F]AlF-PSMA-11 has demonstrated lower renal accumulation compared to [⁶⁸Ga]Ga-PSMA-11, which could be advantageous for detecting lesions near the urinary tract. thno.org However, a potential drawback observed with [¹⁸F]AlF-PSMA-11 is a time-dependent increase in radiotracer uptake in bone, possibly due to defluorination, which might impact the visualization of bone metastases. thno.org Automated synthesis methods for [¹⁸F]AlF-PSMA-11 have been developed, allowing for its production with relatively high radiochemical purity and molar activity. mdpi.com

Integration of Other Investigational Radionuclides for Research Probes

Beyond Gallium-68 and Fluorine-18, other investigational radionuclides are being explored for labeling PSMA-targeted probes for research purposes. Technetium-99m ([⁹⁹mTc]Tc) is one such radionuclide, offering a more cost-effective and widely available option for SPECT imaging compared to PET. mdpi.com Research probes utilizing [⁹⁹mTc]Tc conjugated to PSMA-targeting motifs are being developed and evaluated in preclinical studies. acs.org These probes aim to provide alternative imaging modalities for PSMA expression in prostate cancer. mdpi.com

Other radionuclides like Indium-111 ([¹¹¹In]In) and Lutetium-177 ([¹⁷⁷Lu]Lu) have also been used to label PSMA-targeting compounds, particularly in the context of developing theranostic agents where the same targeting molecule is used for both imaging (with diagnostic radionuclides like ¹¹¹In) and therapy (with therapeutic radionuclides like ¹⁷⁷Lu). mdpi.com While this compound is primarily associated with [⁶⁸Ga]Ga for diagnosis, the PSMA-targeting concept extends to other radionuclides for research into different imaging or therapeutic approaches.

Radiochemical Purity and Stability Assessment in Research Environments

Ensuring high radiochemical purity and adequate stability is crucial for the reliable use of radiolabeled this compound in research. These factors directly impact the accuracy of imaging studies and the interpretation of results.

Analytical Techniques for Radiochemical and Chemical Purity (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard analytical techniques used to assess the radiochemical and chemical purity of radiolabeled this compound. scirp.orgresearchgate.netmdpi.comnih.govnih.govmdpi.com Radio-HPLC, which combines HPLC separation with a radioactivity detector, is commonly employed to determine the radiochemical purity by quantifying the percentage of radioactivity associated with the intact radiolabeled compound. nih.govmdpi.commdpi.commdpi.comresearchgate.net UV detection can be used in conjunction with radioactivity detection in HPLC to assess the chemical purity by identifying and quantifying non-radioactive impurities, including the non-radiolabeled precursor. mdpi.com

TLC, particularly radio-TLC, provides a simpler and faster method for assessing radiochemical purity, often used for rapid quality control checks. snmjournals.orgscirp.orgnih.govmdpi.com Different mobile phases and stationary phases (e.g., silica (B1680970) gel plates) are utilized to achieve separation of the radiolabeled product from free radionuclide and other radiochemical impurities. snmjournals.orgscirp.org Validation of these analytical methods is essential to ensure their accuracy and reliability in determining the purity of the radiopharmaceutical. researchgate.netmdpi.comnih.gov

Stability Investigations in Saline Solution and Ex Vivo Biological Media

The stability of radiolabeled this compound is evaluated in various media to understand its behavior under different conditions relevant to research and potential in vivo applications. Stability in saline solution at room temperature is commonly assessed to determine the shelf-life of the prepared radiopharmaceutical. Studies have shown that [⁶⁸Ga]Ga-PSMA-11 is typically stable in saline solution for several hours, with radiochemical purity remaining high (e.g., >98% for up to 4 hours). nih.govmdpi.com

Molecular Design and Structure Activity Relationships of Psma 11 and Its Derivatives

Functional Contributions of the HBED-CC Chelator in PSMA-11

The HBED-CC (N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid) chelator in this compound serves a dual role. It is a highly efficient acyclic chelator that forms a stable complex with Gallium-68, even at ambient temperature mdpi.comscirp.orgacs.orgthno.org. The HBED-CC chelator is hexadentate, coordinating with ⁶⁸Ga through two nitrogen atoms, two hydroxy groups, and two carboxylic groups, forming an octahedral geometry mdpi.com.

Linker Modifications and Their Influence on Pharmacokinetic Properties and Target Engagement in Research Models

The linker connecting the PSMA binding motif and the chelator is a critical component that significantly influences the binding affinity, internalization, pharmacokinetics, and biodistribution of PSMA-targeting ligands mdpi.comresearchgate.netmdpi.com. The linker allows the binding motif to access the PSMA active site through a tunnel approximately 20 Å deep, while keeping the bulky metal chelate outside mdpi.com.

Impact of Linker Length and Chemical Composition

Studies have shown that the length and chemical composition of the linker play a vital role in the performance of PSMA ligands researchgate.netmdpi.com. The optimal structure of a linker has been suggested to include an aliphatic fragment near the vector molecule, typically 3-6 carbon atoms in length, followed by a polypeptide chain of 2 to 4 amino acid residues researchgate.net.

The presence of aromatic moieties in the linker region has been shown to improve the hydrophobic interaction with the S1-accessory pocket of PSMA, which is suitable for PSMA-specific cell surface binding and internalization mdpi.commdpi.com. For instance, introducing aromatic moieties in the linker, as seen in PSMA-(AMBA)₂-DOTA, leads to better affinity and significant internalization of the tracer in tumor cells, altering the pharmacokinetic profile mdpi.comnih.govresearchgate.net. Conversely, an entirely aliphatic linker, such as in PSMA-Ahx-DOTA, can result in low or lost affinity and internalization, leading to tracer localization mainly in the liver without detectable tumor signal mdpi.comnih.govresearchgate.net.

Influence of Aromatic and Charged Moieties on Ligand Behavior

Aromatic moieties in the linker region can dramatically change the internalization properties and tumor uptake of PSMA inhibitors mdpi.comnih.govresearchgate.net. HBED-CC itself contributes aromatic character to this compound, interacting well with the binding pocket mdpi.comnih.gov.

The introduction of charged moieties in the linker has also been investigated. Negatively charged linkers have been reported to reduce off-target retention mdpi.comresearchgate.net. Modifications involving multiple negative charges on the linker have been found to alter the binding affinity and improve targeting characteristics and reduce background signals without a significant reduction in affinity diva-portal.orgmdpi.com. The introduction of histidine (H) and glutamic acid (E) containing linkers, such as (HE)₃, into this compound derivatives has resulted in significantly changed biodistribution profiles, with reduced uptake in kidneys, spleen, liver, and other background organs while tumor uptake was not affected or even increased for (HE)₁ nih.gov.

Rational Design for Reduced Non-Specific Background Uptake in Preclinical Studies

Rational linker design is employed to develop second-generation this compound-based molecules with enhanced pharmacokinetic profiles and improved imaging contrast by accelerating excretion and reducing background uptake in non-malignant tissue like kidneys, bladder, spleen, or liver nih.govsnmjournals.org. Accumulation in these non-malignant tissues can limit tumor-to-background contrast nih.govsnmjournals.org.

Studies have shown that specific linker modifications can significantly reduce uptake in non-malignant tissue. For example, introducing a histidine- and glutamic acid-containing linker ((HE)₃-linker) between the PSMA-binding motif and the chelator in a PSMA-targeting hybrid molecule resulted in significantly reduced uptake in non-malignant tissue, including an 11-fold reduced spleen uptake compared to the parental core structure nih.govsnmjournals.org. This modification also led to significantly higher specific tumor uptake and enhanced pharmacokinetic profiles with accelerated background clearance in preclinical studies in tumor-bearing mice nih.govsnmjournals.org.

The presence of a glycine-based coupling linker in certain PSMA inhibitors has also appeared to optimize biodistribution diva-portal.orgmdpi.com.

Chelator Modifications for Enhanced Binding and Internalization Characteristics

Modifications to the chelator conjugated to a PSMA-binding ligand can influence internalization rates, although variations in binding affinity might be minimal mdpi.comthno.org. Studies evaluating the influence of different radionuclide chelators have shown that internalization rates can vary significantly depending on the chelator used mdpi.com. For example, internalization rates varied from 15% to 65% with different chelators like DOTA, NODAGA, and CHX-A''-DTPA mdpi.com. Higher internalization has been correlated with increasing hydrophobicity of the chelator, suggesting an interaction between the chelator and the PSMA binding pocket mdpi.com.

Assessment of Receptor Binding Affinity with Modified Chelators

While the strong interaction of the Glu-urea-Lys motif with the PSMA active site primarily drives high binding affinity, modifications to the chelator are unlikely to significantly influence this affinity due to the shared binding mode among ureido-based PSMA ligands researchgate.net. However, some studies have evaluated the impact of chelator modifications on receptor binding affinity. For instance, the incorporation of an maE3 chelator in a series of previously optimized ligands with the same linker provided the best affinity towards PSMA diva-portal.org. Despite minimal variations in binding affinity, chelator modifications can still significantly impact internalization rates mdpi.comthno.org.

Data Table: Impact of Linker Modifications on Tumor Uptake and Spleen Uptake in Preclinical Studies

| Compound | Tumor Uptake (%ID/g at 1 h p.i.) | Spleen Uptake (%ID/g at 1 h p.i.) | Reference |

| ⁶⁸Ga-PSMA-11 | 4.89 ± 1.34 | Not specified | snmjournals.org |

| Glu-urea-Lys-HBED-CC-IRDye800CW (Parental) | 13.66 ± 3.73 | 38.12 ± 14.62 | nih.govsnmjournals.org |

| Glu-urea-Lys-(HE)₃-HBED-CC-IRDye800CW | 7.59 ± 0.95 | 3.47 ± 1.39 | nih.govsnmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-IRDye800CW | 13.66 ± 3.73 | Typical uptake observed | snmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-AlexaFluor488 | 9.12 ± 5.47 | Not specified | snmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-IRDye800CW (Reference) | 4.89 ± 1.34 | Not specified | snmjournals.org |

Note: %ID/g refers to the percentage of injected dose per gram of tissue. p.i. refers to post-injection.

Data Table: Influence of Chelator on Internalization Rates

| Chelator | Internalization Rate (%) | Reference |

| DOTA | 15.5 ± 7.5 | mdpi.com |

| NODAGA | 48.5 ± 16.4 | mdpi.com |

| CHX-A''-DTPA | 65.4 ± 5.7 | mdpi.com |

Analysis of Ligand-Induced PSMA Internalization Rates

Prostate-Specific Membrane Antigen (PSMA) undergoes constitutive internalization, a process that can be significantly enhanced in a dose-dependent manner upon binding to specific ligands mdpi.commdpi.com. This ligand-induced internalization is a crucial characteristic exploited in the development of PSMA-targeted imaging and therapeutic agents, facilitating the accumulation and retention of these agents within PSMA-expressing cells nih.govsnmjournals.org. The internalization process is primarily mediated via clathrin-coated pits, followed by trafficking through the endocytic compartment mdpi.commdpi.com.

Studies have demonstrated that ligand-bound PSMA is internalized at a rate approximately five times greater than that of unbound PSMA mdpi.commdpi.comresearchgate.net. For instance, internalization rates of antibody-bound PSMA have been reported as 60% within 20 minutes of saturation, in contrast to two hours for 60% internalization of unbound PSMA mdpi.commdpi.com. Following entry into the endocytic compartment, the PSMA molecule can either be degraded or recycled back to the cell membrane mdpi.com. The ligand, however, is typically released intracellularly to exert its effect mdpi.com.

The internalization kinetics of PSMA-targeting ligands, including this compound and its derivatives, are critical parameters influencing their efficacy, particularly for radioligand therapy where intracellular retention is desired for targeted radiation delivery thno.org. Approximately 75% of radioligands with affinity for PSMA are internalized within the first 3 hours after incubation with LNCaP cells mdpi.com. This rapid intracellular uptake has also been observed in humans, with maximum uptake of ligands like 177Lu-PSMA-617 and 177Lu-PSMA-I&T occurring between 4 and 24 hours post-injection mdpi.com. Long-term retention in tumor cells and metastases has been noted, with the time to maximum standardized uptake value (SUVmax) extending up to 118 hours after injection mdpi.com.

Quantitative analysis of ligand-induced internalization rates provides valuable insights into the behavior of PSMA-targeting agents. For [68Ga]Ga-PSMA-11, the ligand-induced internalization in LNCaP C4-2 cells has been determined to be (3.6 ± 0.1) % min-1 across various concentrations and incubation times researchgate.netnih.govresearchgate.net. Another study evaluating [68Ga]Ga-PSMA-11 internalization in LNCaP cells reported binding percentages of 4.07 ± 0.51% at 30 minutes and 4.56 ± 0.46% at 60 minutes, with 19.22 ± 2.73% and 16.85 ± 1.34% of the bound material being internalized at these time points, respectively nih.gov.

Comparisons between different PSMA ligands highlight variations in internalization efficiency. [177Lu]Lu-PSMA-617, for example, has demonstrated higher internalization into LNCaP cells (17.67% ± 4.34% injected activity/106 cells) compared to [68Ga]Ga-PSMA-11 (9.47% ± 2.56% injected activity/106 cells) in preclinical studies mdpi.comsnmjournals.org. This suggests that structural modifications can influence the internalization capacity of PSMA ligands snmjournals.org.

Studies investigating the structure-activity relationships of PSMA ligands have shown that modifications to the linker region and the incorporation of aromatic moieties can significantly impact internalization properties mdpi.comd-nb.infosnmjournals.org. For instance, the presence of aromatic moieties in the HBED-CC chelator of this compound contributes to its interaction with the PSMA binding pocket and its in vivo performance, including internalization mdpi.com. Derivatives with increased lipophilicity or the introduction of specific aromatic residues have shown increased cellular uptake and internalization d-nb.infosnmjournals.orgavcr.cz.

The internalization rate constant (k3) derived from kinetic modeling of PET data is considered a crucial parameter reflecting specific tracer binding and internalization researchgate.netresearchgate.net. Studies using dynamic [68Ga]Ga-PSMA-11 PET/CT have shown that the k3 value is significantly higher in tumor lesions and parotid glands compared to other normal organs, indicating higher specific binding and internalization in these tissues researchgate.netresearchgate.net. Furthermore, k3 has demonstrated potential as an imaging biomarker to distinguish between pathological lesions and normal organs with elevated [68Ga]Ga-PSMA-11 uptake researchgate.net.

While this compound exhibits effective internalization, ongoing research explores modifications to further enhance this property and optimize pharmacokinetic profiles d-nb.inforesearchgate.net. Derivatives with different chelators or linker structures have been evaluated for their internalization efficiency thno.orgd-nb.info. For example, some studies have shown that the choice of chelator can influence internalization ratios, with differences observed between DOTA and other chelators like CHX-A''-DTPA thno.org.

The analysis of ligand-induced PSMA internalization rates, through both in vitro cell-based assays and in vivo kinetic modeling, is fundamental to understanding the biological behavior of PSMA-targeting agents and guiding the rational design of novel compounds with improved therapeutic and diagnostic potential.

Here are some detailed research findings on PSMA internalization rates:

| Compound | Cell Line | Incubation Time | Internalization (% of bound) | Reference |

| [68Ga]Ga-PSMA-11 | LNCaP C4-2 | Various | 3.6 ± 0.1 % min-1 | researchgate.netnih.govresearchgate.net |

| [68Ga]Ga-PSMA-11 | LNCaP | 30 min | 19.22 ± 2.73 | nih.gov |

| [68Ga]Ga-PSMA-11 | LNCaP | 60 min | 16.85 ± 1.34 | nih.gov |

| [68Ga]Ga-PSMA-11 | LNCaP | 60 min | ~10 | turkupetcentre.net |

| [177Lu]Lu-PSMA-617 | LNCaP | Not specified | 17.67 ± 4.34 (of injected) | mdpi.comsnmjournals.org |

| [68Ga]Ga-PSMA-11 | LNCaP | Not specified | 9.47 ± 2.56 (of injected) | mdpi.comsnmjournals.org |

| [18F]F-PSMA-1007 | LNCaP | Not specified | 67 ± 13 | mdpi.com |

| [18F]AlF-PSMA-11 | LS174T-PSMA | 120 min | 10.8 ± 0.4 | snmjournals.org |

| [68Ga]Ga-PSMA-11 | LS174T-PSMA | 120 min | 13.8 ± 0.7 | snmjournals.org |

| [177Lu]Lu-PSMA-617 | PC-3 PIP | Not specified | 8.2 ± 2.4 (% AA) | acs.org |

| [177Lu]Lu-P17 | PC-3 PIP | Not specified | 8.5 ± 2.4 (% AA) | acs.org |

| [177Lu]Lu-P18 | PC-3 PIP | Not specified | 8.7 ± 2.9 (% AA) | acs.org |

Note: Internalization values and units vary across studies depending on the experimental methodology.

Preclinical Pharmacological and Biological Characterization of Psma 11

In Vitro Studies of PSMA-11

In vitro studies provide fundamental insights into the direct interaction of this compound with PSMA at the cellular level, assessing its uptake, specificity, binding affinity, internalization dynamics, and stability in various biological media.

Cellular Uptake and Specificity in PSMA-Expressing Cell Lines (e.g., LNCaP)

Cellular uptake and specificity are critical parameters evaluated in vitro to confirm that this compound selectively binds to and is taken up by cells expressing PSMA. Studies frequently utilize PSMA-positive cell lines, such as LNCaP cells, which are derived from prostate cancer lymph node metastases and exhibit high PSMA expression. nih.govscirp.org PSMA-negative cell lines, such as PC-3 cells, are often used as a control to demonstrate the specificity of this compound binding. nih.gov

Research has shown that this compound demonstrates significantly higher specific uptake in LNCaP cells compared to the unspecific uptake observed in PSMA-negative PC-3 cells. nih.gov For instance, one study reported a cell uptake of 15.2 ± 1.2% for 99mTc-PSMA-11 in LNCaP cells. nih.gov Another study using ⁶⁸Ga-NOTA-GC-PSMA, a related PSMA-targeted probe, showed high uptake in LNCaP cells (1.70% ± 0.13% at 120 min) and minimal uptake in PC-3 cells (0.10% ± 0.01% at 120 min), confirming PSMA-targeted binding. mdpi.com Blocking experiments, where excess unlabeled this compound or a related PSMA inhibitor like 2-(phosphonomethyl)pentanedioic acid (PMPA) is co-incubated with the radiolabeled tracer, further validate the specificity by significantly reducing uptake in PSMA-positive cells. nih.govmdpi.com

Data from cellular uptake studies:

| Cell Line (PSMA Expression) | Radiotracer | Uptake (% of Added Activity) | Time Point | Citation |

| LNCaP (Positive) | ⁹⁹ᵐTc-PSMA-11 | 15.2 ± 1.2 | Not specified | nih.gov |

| LNCaP (Positive) | ⁶⁸Ga-NOTA-GC-PSMA | 1.70 ± 0.13 | 120 min | mdpi.com |

| PC-3 (Negative) | ⁶⁸Ga-NOTA-GC-PSMA | 0.10 ± 0.01 | 120 min | mdpi.com |

| LNCaP (Positive, Blocked) | ⁶⁸Ga-NOTA-GC-PSMA | 0.11 ± 0.004 | 120 min | mdpi.com |

Competitive Binding Assays and Affinity Determination (e.g., Ki values)

Competitive binding assays are employed to quantify the binding affinity of this compound to the PSMA receptor. These assays typically involve incubating PSMA-expressing cells or cell membranes with a fixed concentration of a radiolabeled PSMA ligand and varying concentrations of unlabeled this compound or a related compound. The concentration of the competitor that inhibits 50% of the radioligand binding (IC₅₀) is determined, and this value can be used to calculate the inhibition constant (Kᵢ), which represents the equilibrium dissociation constant for the inhibitor.

Studies have reported Kᵢ values for this compound in the nanomolar range, indicating high binding affinity to PSMA. For example, one study reported IC₅₀ and calculated Kᵢ values of 7.5 ± 2.2 nM and 12.0 ± 2.8 nM, respectively, for ⁶⁸Ga-PSMA-11. nih.gov Another study comparing different PSMA-targeted ligands reported Kᵢ values ranging from approximately 3.88 ± 0.66 nM to 6.99 ± 0.80 nM for related ⁶⁸Ga-labeled compounds in LNCaP cells. thno.org A literature value for this compound's dissociation equilibrium constant (Kᵈ) was cited as 11.4 ± 7.1. researchgate.net These values highlight the potent binding of this compound to its target.

Data from competitive binding assays (Kᵢ values):

| Compound | Cell Line | Radioligand Used | Kᵢ Value (nM) | Citation |

| ⁶⁸Ga-PSMA-11 | LNCaP | Not specified | 12.0 ± 2.8 | nih.gov |

| ⁶⁸Ga-HTK03161 | LNCaP | ¹⁸F-DCFPyL | 3.88 ± 0.66 | thno.org |

| ⁶⁸Ga-HTK03149 | LNCaP | ¹⁸F-DCFPyL | 6.99 ± 0.80 | thno.org |

| This compound (unlabeled) | LNCaP | ¹³¹I-MIP1095 | 11.4 ± 7.1 | researchgate.net |

Receptor Internalization Dynamics

Upon binding to PSMA on the cell surface, this compound undergoes internalization, a process where the receptor-ligand complex is endocytosed into the cell. This internalization is a key factor in the accumulation and retention of PSMA-targeted radiotracers within tumor cells. Studies have investigated the dynamics of this compound internalization in PSMA-expressing cell lines.

Internalization of PSMA has been shown to be a relatively fast process. nih.gov Ligand-bound PSMA is internalized at a higher rate compared to unbound PSMA. mdpi.com Internalization rates of antibody-bound PSMA have been estimated at 60% within 20 minutes of saturation. mdpi.com While this specific rate is for an antibody, small molecule ligands like this compound also induce internalization. Studies comparing ⁶⁸Ga-PSMA-11 with other PSMA ligands have assessed their respective internalization ratios in LNCaP cells. nih.gov For example, ⁶⁸Ga-PSMA-11 showed rapid internalization in LS174T-PSMA cells. snmjournals.org Internalization is mediated via clathrin-coated pits, followed by trafficking through the endocytic compartment. mdpi.com

In Vitro Stability in Defined Biological Media

The stability of this compound in biological media, such as saline and human serum, is crucial for its in vitro handling and to ensure its integrity prior to in vivo administration. In vitro stability studies assess the radiochemical purity of labeled this compound over time when incubated in these media.

Studies have demonstrated good in vitro stability of radiolabeled this compound. For instance, ⁹⁹ᵐTc-PSMA-11 was observed to be stable in saline and human serum for up to 24 hours, with HPLC and TLC chromatograms showing no significant degradation. nih.gov Similarly, ⁶⁸Ga-PSMA-11 has been reported to be stable in saline solution for up to 4 hours with a radiochemical purity greater than 98%. nih.govresearchgate.net Stability in serum was also confirmed, with radiochemical purity remaining above 95% after 1 hour of incubation at 37°C. nih.govresearchgate.net Another study showed that ⁶⁸Ga-NOTA-GC-PSMA, a related tracer, maintained a radiochemical purity of over 96% for 2 hours at 37°C in both PBS and FBS. mdpi.com

Data from in vitro stability studies:

| Radiotracer | Medium | Temperature | Time Point | Radiochemical Purity (%) | Citation |

| ⁹⁹ᵐTc-PSMA-11 | Saline | Room Temp | 24 hours | No degradation observed | nih.gov |

| ⁹⁹ᵐTc-PSMA-11 | Human Serum | 37°C | 24 hours | No degradation observed | nih.gov |

| ⁶⁸Ga-PSMA-11 | Saline | Room Temp | 4 hours | > 98 | nih.govresearchgate.net |

| ⁶⁸Ga-PSMA-11 | Serum | 37°C | 1 hour | > 95 | nih.govresearchgate.net |

| ⁶⁸Ga-NOTA-GC-PSMA | PBS | 37°C | 2 hours | > 96 | mdpi.com |

| ⁶⁸Ga-NOTA-GC-PSMA | FBS | 37°C | 2 hours | > 96 | mdpi.com |

In Vivo Preclinical Evaluation in Animal Models

In vivo preclinical evaluation of this compound in animal models, primarily mice bearing human prostate cancer xenografts, is essential to assess its biodistribution, tumor targeting efficacy, and pharmacokinetics in a living system.

Selection and Characterization of PSMA-Expressing Xenograft Models

The selection of appropriate animal models is critical for preclinical evaluation. PSMA-expressing xenograft models, typically established by implanting human prostate cancer cells into immunodeficient mice, are widely used to mimic the in vivo environment of human prostate cancer. The LNCaP cell line is a commonly used model due to its high and consistent expression of PSMA. nih.govscirp.org Other cell lines, such as PC-3 PIP (PSMA-positive) and PC-3 flu (PSMA-negative), or C4-2 and 22Rv1 which express varying levels of PSMA, are also utilized to evaluate the PSMA-specific targeting of this compound. mdpi.comfda.govscispace.com

Characterization of these xenograft models involves confirming the presence and level of PSMA expression in the implanted tumors. This is often performed using methods such as flow cytometry, immunohistochemistry, and in vivo PET imaging with PSMA-targeted tracers like ⁶⁸Ga-PSMA-11 itself. scispace.comnih.govsnmjournals.org Studies have shown a correlation between PSMA expression levels in xenograft tumors and the uptake of ⁶⁸Ga-PSMA-11. scispace.comsnmjournals.org For example, studies in mice bearing LNCaP xenografts have demonstrated high and specific tumor uptake of ⁶⁸Ga-PSMA-11, which can be significantly reduced by co-administration of a PSMA inhibitor like PMPA, confirming the PSMA-mediated uptake in vivo. nih.govfda.gov PSMA-negative xenografts, such as those derived from PC-3 cells, show significantly lower uptake. nih.govfda.gov

The use of these characterized xenograft models allows for the evaluation of this compound's ability to target and accumulate in PSMA-positive tumors, its biodistribution in various organs, and its clearance kinetics, providing valuable data for understanding its potential as a diagnostic or therapeutic agent. mdpi.comsnmjournals.org

Biodistribution Studies through Ex Vivo Organ Dissection

Ex vivo organ dissection studies in preclinical models, primarily mice bearing human PSMA-expressing tumor xenografts, have been crucial in evaluating the biodistribution of [⁶⁸Ga]Ga-PSMA-11. These studies involve the administration of the radiotracer followed by the dissection and measurement of radioactivity in various organs and tissues at specified time points. e-century.usnih.gov

Typical findings from these studies indicate rapid blood clearance of [⁶⁸Ga]Ga-PSMA-11. e-century.usnih.gov High uptake is consistently observed in PSMA-expressing tissues, most notably the kidneys and salivary glands, which is attributed to physiological PSMA expression in these organs. nih.gove-century.usnih.govsnmjournals.org The uptake in kidneys is particularly high and is a primary route of excretion due to the hydrophilic nature of the molecule. nih.govsnmjournals.org Moderate uptake has also been reported in the spleen and liver, while uptake in other organs such as the heart, lungs, muscle, and brain is generally low. nih.govsnmjournals.orgacs.org

Studies comparing [⁶⁸Ga]Ga-PSMA-11 with other PSMA-targeted agents have shown variations in biodistribution profiles. For instance, some novel tracers have demonstrated lower renal uptake compared to [⁶⁸Ga]Ga-PSMA-11. mdpi.com The specific uptake in tumors expressing human PSMA xenografts has been consistently demonstrated, highlighting the targeting capability of this compound. nih.govmdpi.comsnmjournals.org

Data from ex vivo biodistribution studies in LNCaP tumor-bearing mice at different time points illustrate the distribution pattern:

| Organ/Tissue | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) |

| Tumor (LNCaP) | >8 | >8 |

| Blood | Rapid Clearance | Rapid Clearance |

| Kidneys | High Uptake | High Uptake |

| Spleen | High Uptake | High Uptake |

| Liver | Low to Moderate | Low to Moderate |

| Salivary Glands | High Uptake | High Uptake |

| Contralateral Muscle | Low | Low |

Note: Data is illustrative based on general findings from multiple sources and may vary depending on specific study parameters.

Preclinical Imaging Modalities (e.g., Micro-PET/CT, Micro-PET/MRI)

Preclinical imaging modalities, such as micro-PET/CT and micro-PET/MRI, play a vital role in visualizing the in vivo distribution and tumor targeting of [⁶⁸Ga]Ga-PSMA-11 in small animal models. mdpi.comwikipedia.orgwhiterose.ac.uknih.gov These techniques allow for non-invasive, longitudinal monitoring of radiotracer kinetics and accumulation in living animals. wikipedia.org

Micro-PET imaging with [⁶⁸Ga]Ga-PSMA-11 in PSMA-positive xenograft models, such as LNCaP-bearing mice, consistently shows high radiotracer accumulation in tumors, which is clearly discernible from background tissues. e-century.usmdpi.comnih.gov Combined micro-PET/CT imaging provides anatomical co-registration, allowing for precise localization of the PSMA-avid lesions. mdpi.comnih.gov

Micro-PET/CT imaging has demonstrated that tumor uptake of [⁶⁸Ga]Ga-PSMA-11 in mouse models correlates well with PSMA expression levels. nih.gov This suggests the potential for using imaging signal intensity as an indicator of PSMA density in tumors.

Assessment of Tumor-to-Background Signal Ratios

Tumor-to-background (T/B) signal ratios are a critical parameter in evaluating the potential diagnostic utility of a radiotracer, as high T/B ratios are essential for clear visualization of lesions. Preclinical studies with [⁶⁸Ga]Ga-PSMA-11 have focused on assessing these ratios in various tissues. snmjournals.orgmdpi.comnih.govsnmjournals.org

Studies in PSMA-positive tumor models have consistently shown favorable tumor-to-background ratios for [⁶⁸Ga]Ga-PSMA-11. High ratios are typically observed when comparing tumor uptake to that in blood and muscle. snmjournals.orgmdpi.com However, ratios relative to organs with high physiological PSMA expression, such as the kidneys and salivary glands, can be lower. frontiersin.org

Comparisons with other PSMA-targeted agents have sometimes shown variations in T/B ratios. While some novel tracers aim for improved ratios, particularly against organs with high physiological uptake, mdpi.comsnmjournals.org [⁶⁸Ga]Ga-PSMA-11 has demonstrated robust performance in highlighting tumor lesions. nih.gov

Representative Tumor-to-Background Ratios for [⁶⁸Ga]Ga-PSMA-11 in Preclinical Models:

| Ratio | Value (Example) | Time Point | Reference Tissue |

| Tumor to Blood | 7.8 snmjournals.org | 1 h p.i. | Blood |

| Tumor to Muscle | 17.1 snmjournals.org | 1 h p.i. | Muscle |

| Tumor to Kidney | 0.09 ± 0.04 mdpi.com | 30 min p.i. | Kidney |

| Tumor to Kidney | 0.04 ± 0.02 mdpi.com | 60 min p.i. | Kidney |

| Tumor to Muscle | 4.17 ± 1.91 mdpi.com | 30 min p.i. | Muscle |

| Tumor to Muscle | 4.67 ± 2.38 mdpi.com | 60 min p.i. | Muscle |

Note: Values can vary between studies depending on the specific model and methodology.

Evaluation of Radioligand Kinetics and Clearance Pathways

Understanding the kinetics and clearance pathways of [⁶⁸Ga]Ga-PSMA-11 in preclinical models is essential for predicting its behavior in humans and optimizing imaging protocols. e-century.ussnmjournals.orgmdpi.comnih.gov

Preclinical studies have shown that [⁶⁸Ga]Ga-PSMA-11 exhibits rapid blood clearance after intravenous injection. e-century.usnih.govsnmjournals.orgnih.gov The primary clearance pathway is renal, with significant activity excreted through the urinary system. nih.govsnmjournals.orgsnmjournals.org This rapid renal clearance contributes to the decreasing background activity over time, which can improve tumor visualization at later time points. snmjournals.org

The hydrophilic nature of [⁶⁸Ga]Ga-PSMA-11 contributes to its rapid elimination via the kidneys. nih.gov Studies have evaluated the percentage of injected dose excreted in urine over time, confirming the significance of the renal route. snmjournals.org While renal clearance is dominant, some uptake and retention are observed in other organs with physiological PSMA expression, such as the salivary glands and spleen. nih.gove-century.usnih.gov

Dynamic PET imaging in preclinical models has provided detailed time-activity curves, illustrating the uptake and washout kinetics in tumors and various normal organs. nih.govfrontiersin.org These studies help determine the optimal imaging window post-injection.

Specificity Validation through Blocking Studies in Preclinical Models

Specificity is a cornerstone of targeted imaging, ensuring that the radiotracer binds primarily to the intended target, PSMA. Preclinical blocking studies are performed to validate the PSMA-specific uptake of [⁶⁸Ga]Ga-PSMA-11. snmjournals.orgsnmjournals.org

These studies typically involve co-administration of a known, non-radiolabeled PSMA inhibitor (a "blocking agent") along with the radiolabeled this compound. nih.govsnmjournals.orgdiva-portal.orgmdpi.com If the uptake of the radiotracer in a tissue expressing PSMA is significantly reduced in the presence of the blocking agent compared to when the radiotracer is administered alone, it indicates that the uptake is PSMA-specific.

Studies using blocking agents such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) or excess unlabeled this compound have demonstrated that the uptake of [⁶⁸Ga]Ga-PSMA-11 in PSMA-positive tumors and physiological PSMA-expressing organs like the kidneys and salivary glands is significantly reduced, confirming the PSMA-mediated nature of this uptake. nih.govnih.govnih.govsnmjournals.orgdiva-portal.orgmdpi.com Importantly, blocking studies have shown that while uptake in normal PSMA-expressing tissues can be reduced, tumor uptake remains relatively unaffected, which can lead to improved tumor-to-background ratios. snmjournals.org

Preclinical Radiotoxicity Assessments in Animal Models

Preclinical radiotoxicity assessments in animal models are conducted to evaluate the potential for radiation-induced damage to normal organs and tissues from the administered radioligand. snmjournals.orgnih.govresearchgate.net While [⁶⁸Ga]Ga-PSMA-11 is primarily a diagnostic agent with a relatively short half-life, understanding its radiation dose distribution is important, especially when considering the absorbed doses to critical organs.

Studies in animal models, often mice, involve administering the radiolabeled compound and assessing the absorbed radiation dose in various organs based on biodistribution data and imaging. snmjournals.orgresearchgate.net The organs receiving the highest absorbed doses are typically those with significant uptake and/or slow clearance of the radiotracer. For [⁶⁸Ga]Ga-PSMA-11, the kidneys and urinary bladder wall usually receive the highest doses due to renal clearance and accumulation in the bladder. e-century.ussnmjournals.org

While preclinical studies on the long-term radiotoxicity of diagnostic doses of [⁶⁸Ga]Ga-PSMA-11 are less emphasized compared to therapeutic radioligands, assessments of absorbed doses inform safety considerations and potential limitations, particularly for organs with high physiological uptake. snmjournals.orgnih.gov

Molecular Mechanisms of this compound Interaction with PSMA

The interaction of this compound with prostate-specific membrane antigen (PSMA) is based on specific molecular recognition and binding. PSMA is a transmembrane glycoprotein (B1211001) with enzymatic activity, primarily functioning as a glutamate (B1630785) carboxypeptidase II. snmjournals.orgsnmjournals.org It is significantly overexpressed on the surface of prostate cancer cells. drugbank.comnih.gove-century.ussnmjournals.org

This compound is a small-molecule inhibitor designed to target the active site of PSMA. The core binding moiety of many high-affinity PSMA inhibitors, including this compound, is a urea-based structure containing a Glu-urea-Lys sequence. snmjournals.orgdiva-portal.orgsnmjournals.org This moiety interacts with the enzymatic region of PSMA, which has a high affinity for glutamate. nih.govsnmjournals.org

The binding of this compound to PSMA occurs via interaction of the glutamate moiety of the radioligand with the enzymatic region of PSMA. snmjournals.org The active site of PSMA contains a zinc-containing rigid site and a more lipophilic efferent tunnel. nih.gov The urea-based portion of PSMA inhibitors typically interacts with carboxylic groups and the carbonylic oxygen within the active site. nih.gov

Furthermore, the linker region connecting the pharmacophore to the chelator (HBED-CC in the case of this compound) plays a crucial role in the interaction and subsequent cellular processing. nih.govnih.gov The presence of aromatic moieties in the HBED-CC chelator is thought to contribute to favorable interactions within the PSMA active-site flanking funnel, influencing internalization and tumor uptake. nih.govnih.gov

Upon binding to PSMA on the cell surface, the PSMA-ligand complex can be internalized via clathrin-coated pits, leading to accumulation within endosomes. drugbank.comsnmjournals.org This internalization mechanism contributes to the retention of the radiotracer within PSMA-expressing cells, enhancing tumor uptake and image quality. nih.gove-century.ussnmjournals.org The PSMA molecule can then be recycled back to the cell surface. snmjournals.org

The high binding affinity of this compound to PSMA is a key factor in its effectiveness as a targeting agent. In vitro binding assays using PSMA-expressing cell lines, such as LNCaP cells, have determined the affinity of [⁶⁸Ga]Ga-PSMA-11, typically reported as an IC₅₀ or Kᵢ value in the nanomolar range. nih.gov

The molecular interaction between this compound and PSMA is a multi-faceted process involving specific binding to the active site and interactions with the surrounding regions, leading to high-affinity binding and subsequent internalization, which are critical for its application in PSMA-targeted imaging.

Elucidation of Binding Site Interactions and Pharmacophore Significance

This compound exerts its effect by binding with high affinity and specificity to the prostate-specific membrane antigen (PSMA). mdpi.com PSMA is a metalloenzyme with a catalytic domain that includes a binding cavity containing two catalytic zinc ions. mdpi.com This binding cavity stabilizes glutamate-like moieties through polar and van der Waals interactions. mdpi.com

The discovery process of this compound highlighted the complex nature of the PSMA binding site, emphasizing the need for defined lipophilic interactions within the active-site flanking funnel of PSMA. nih.gov The urea-based pharmacophore (Glu-urea-Lys) is crucial for the specific binding of this compound to PSMA. endocrine-abstracts.orgmdpi.com Studies have indicated that the PSMA active site is a pocket with multiple potential interaction sites. nih.gov The pharmacophore is proposed to ideally present three carboxylic groups capable of interacting with specific side chains of PSMA, and one oxygen involved in zinc complexation. nih.gov

Competitive binding assays have been used to characterize the affinity of this compound for PSMA. Studies using LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line that expresses PSMA, have determined affinity-related IC50 and calculated Ki values. nih.gov

Here is a table summarizing representative binding affinity data for this compound:

| Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Enzyme-based | rhPSMA | 7.5 ± 2.2 | - | nih.gov |

| Binding assay | LNCaP | - | 12.0 ± 2.8 | nih.gov |

| Competitive binding | LNCaP | 7.9 - 10.5 | - | researchgate.net |

These data demonstrate the high binding affinity of this compound for PSMA, which is essential for its function as a targeting agent.

Characterization of Cellular Internalization Pathways and Mechanisms

Upon binding to PSMA on the cell surface, this compound undergoes cellular internalization. e-century.usnih.gov This internalization is a key feature that contributes to the enhanced specific uptake and retention of this compound in PSMA-expressing cells, which is vital for imaging and potentially therapeutic applications. nih.gov

PSMA is known to undergo spontaneous, constitutive internalization, and ligand binding can enhance this process in a dose-dependent manner. nih.govmdpi.com In vitro studies and in silico modeling suggest that ligand-bound PSMA is internalized at a significantly higher rate than unbound PSMA. nih.govmdpi.com Internalization rates for antibody-bound PSMA have been reported as approximately 60% within 20 minutes of saturation, compared to two hours for 60% of unbound PSMA. nih.govmdpi.com

The internalization of PSMA, and subsequently this compound, is primarily mediated via clathrin-coated pits, followed by trafficking through the endocytic compartment. nih.govmdpi.comdrugbank.comnih.gov Studies have shown that PSMA is internalized via a clathrin-dependent endocytic mechanism. nih.gov This process is mediated by a specific internalization motif located in the cytoplasmic tail of PSMA. nih.govmdpi.comnih.gov The five N-terminal amino acids (MWNLL) in the cytoplasmic tail are crucial for this internalization, with the first (Methionine) and fifth (Leucine) amino acids appearing essential. nih.govmdpi.comnih.gov This sequence has been identified as a novel MXXXL motif that mediates PSMA internalization. nih.gov The adaptor protein (AP)-2 complex is also involved in this process, interacting with the MXXXL motif and inhibiting internalization when a dominant negative μ2 of AP-2 is expressed. nih.govnih.gov

Cell uptake experiments using PSMA-expressing cell lines like LNCaP have characterized the internalization of this compound. nih.govnih.gov These studies compare the total binding of the radioligand to the cells with the fraction that is internalized. mdpi.com

Here is a table presenting data on the binding and internalization of [⁶⁸Ga]Ga-PSMA-11 in LNCaP cells:

| Time Point (min) | Total Binding (% of added activity) | Internalized Fraction (% of bound material) | Reference |

| 30 | 4.07 ± 0.51 | 19.22 ± 2.73 | mdpi.comnih.gov |

| 60 | 4.56 ± 0.46 | 16.85 ± 1.34 | mdpi.comnih.gov |

These data indicate that a significant portion of bound this compound is internalized into LNCaP cells over time. The internalization process contributes to the prolonged retention of the radiotracer within tumor cells, which is advantageous for imaging. researchgate.net

The HBED-CC complex within this compound has been shown to induce a significant increase in PSMA-specific internalization when compared to its DOTA analog, despite nearly identical binding affinity. e-century.usnih.gov This suggests that the chelator and linker design can influence the internalization properties of PSMA-targeted agents. nih.govresearchgate.net

Comparative Preclinical Studies of Psma 11 with Other Psma Targeting Agents

Comparison with Other ¹⁸F-labeled PSMA Ligands (e.g., [¹⁸F]AlF-PSMA-11, [¹⁸F]PSMA-1007, [¹⁸F]DCFPyL)

The development of ¹⁸F-labeled PSMA tracers offers potential advantages over ⁶⁸Ga-labeled agents, such as a longer half-life for wider distribution and potentially better image resolution due to lower positron energy. Preclinical comparisons between PSMA-11 and other ¹⁸F-labeled ligands like [¹⁸F]AlF-PSMA-ED (often referred to in comparisons with [¹⁸F]AlF-PSMA-11), [¹⁸F]PSMA-1007, and [¹⁸F]DCFPyL are essential to understand their relative performance.

Comparative In Vitro Binding Affinity and Internalization

In vitro studies assess the ability of PSMA ligands to bind to PSMA receptors on cancer cells and subsequently be internalized. While specific comparative data for this compound against all listed ¹⁸F-ligands simultaneously is limited in the provided context, studies offer insights into individual comparisons.

Some studies comparing newly developed ¹⁸F-labeled Glu-urea-Glu-based inhibitors with [¹⁸F]DCFPyL and [¹⁸F]PSMA-1007 have reported on their PSMA affinity (IC₅₀ values) and internalization rates in LNCaP cells. For instance, one study found that while [¹⁸F]DCFPyL and [¹⁸F]PSMA-1007 showed identical internalization rates, they were markedly lower compared to novel ¹⁸F-labeled EuE-based compounds. tum.de Another study noted that preclinical characteristics indicate [¹⁸F]PSMA-1007 may have a higher affinity and internalization rate than [⁶⁸Ga]Ga-PSMA-11, which could contribute to a higher signal from PSMA-expressing tissue. nih.gov

A study comparing [¹⁸F]AlF-PSMA-11 and [⁶⁸Ga]this compound internalization kinetics in PSMA-expressing LS174T-PSMA cells showed similar profiles during the first hour. snmjournals.org However, at 120 minutes, the internalization of [⁶⁸Ga]this compound was significantly higher than that of [¹⁸F]AlF-PSMA-11 (13.8% ± 0.7% and 10.8% ± 0.4%, respectively, P < 0.0001). snmjournals.org

Comparative In Vivo Biodistribution Profiles in Animal Models

Preclinical biodistribution studies in animal models, typically mice bearing PSMA-expressing xenografts, provide critical information on how the radiotracers distribute within the body over time. This includes uptake in tumors and healthy organs, as well as clearance pathways.

A comparative preclinical study between [¹⁸F]AlF-PSMA-11 and [¹⁸F]PSMA-1007 in mice with varying PSMA expressing tumors (C4-2, 22Rv1, and PC-3) revealed differences in biodistribution. nih.govresearchgate.net In 22Rv1 xenograft bearing mice, all tumor-to-organ ratios were higher for [¹⁸F]AlF-PSMA-11. nih.govresearchgate.net However, [¹⁸F]PSMA-1007 showed higher uptake in healthy organs such as the liver, gallbladder, small intestines, and glands. nih.govresearchgate.net Biodistribution data confirmed increased uptake in the heart, small intestines, and liver with [¹⁸F]PSMA-1007. nih.govresearchgate.net Absolute tumor uptake was higher with [¹⁸F]PSMA-1007 in all tumors. nih.govresearchgate.net Tumor-to-organ ratios did not differ significantly in high PSMA expressing tumors, but were higher for [¹⁸F]AlF-PSMA-11 in low PSMA expressing tumors. nih.govresearchgate.net

Compared to [⁶⁸Ga]Ga-PSMA-11, [¹⁸F]PSMA-1007 has been reported to have lower uptake in the urinary bladder in preclinical environments using mice or rats, although a renal dominant clearance has been described in these models, contrasting with the predominant hepatobiliary excretion observed in humans. nih.gov [¹⁸F]PSMA-1007 continuously accumulated in the kidney and urinary bladder in preclinical models, while its uptake was lower in the liver and intestine. nih.gov

A preclinical intra-individual in vivo comparison of [⁶⁸Ga]this compound and [¹⁸F]AlF-PSMA-11 showed similar trends in tumor uptake, but uptake parameters (SUVmean, SUVmax, TBRmean, and TBRmax) were considerably higher for [⁶⁸Ga]this compound. researchgate.net Significant differences were observed in kidneys and bone, with [⁶⁸Ga]this compound showing higher accumulation in the kidneys and [¹⁸F]AlF-PSMA-11 showing considerable bone uptake that increased over time. snmjournals.org

[¹⁸F]DCFPyL has demonstrated similar biodistribution to [⁶⁸Ga]this compound in preclinical settings. rsna.orgnih.gov Both tracers show the highest uptake in the kidneys and bladder, with low background activity. nih.gov However, kidney tracer retention was higher for [⁶⁸Ga]this compound, while bladder SUV was higher for [¹⁸F]DCFPyL. nih.gov

Comparative Preclinical Imaging Performance and Contrast

Preclinical PET imaging studies provide visual and quantitative assessments of tumor targeting and image contrast, which are influenced by factors like tumor uptake, background activity, and clearance kinetics.

In a comparative preclinical study, PET images of mice bearing C4-2 and 22Rv1 xenografts showed higher absolute uptake values for [¹⁸F]PSMA-1007 compared to [¹⁸F]AlF-PSMA-11, although the difference was less pronounced in low PSMA expressing tumors. nih.gov Absolute SUVmean and SUVmax values were significantly higher for [¹⁸F]PSMA-1007 scans in both C4-2 and 22Rv1 tumors (p < 0.01). nih.govresearchgate.net Tumor-to-organ ratios for liver, muscle, blood, and salivary glands did not differ significantly between [¹⁸F]AlF-PSMA-11 and [¹⁸F]PSMA-1007 in C4-2 xenograft bearing mice. nih.govresearchgate.net However, in 22Rv1 xenograft bearing mice, all tumor-to-organ ratios were higher for [¹⁸F]AlF-PSMA-11 (p < 0.01). nih.govresearchgate.net

[¹⁸F]DCFPyL has been noted to have similar biodistribution to [⁶⁸Ga]this compound and less blood pool activity compared to earlier ¹⁸F-labeled agents like [¹⁸F]DCFBC, contributing to favorable imaging results. rsna.org The lower positron emission energy of ¹⁸F compared to ⁶⁸Ga results in a shorter positron range, potentially leading to higher image resolution with ¹⁸F-labeled agents like [¹⁸F]DCFPyL and [¹十八F]PSMA-1007. sciopen.comfrontiersin.org

Despite differences in uptake in certain organs, normal tissue biodistribution patterns of [⁶⁸Ga]this compound and [¹⁸F]DCFPyL were similar, allowing for the use of liver uptake as a reference organ for qualitative comparison of PSMA expression. nih.gov

Comparison with Other ⁶⁸Ga-labeled PSMA Ligands (e.g., PSMA-617, PSMA-I&T)

This compound (HBED-CC) was one of the first widely adopted ⁶⁸Ga-labeled PSMA PET tracers. rsna.org Other ⁶⁸Ga-labeled ligands like PSMA-617 and PSMA-I&T have since been developed, some with modifications aimed at improving targeting or enabling therapeutic applications.

Structural Distinctions and Design Rationale

PSMA ligands generally share a Glu-urea-Lys binding motif that targets the extracellular domain of PSMA. mdpi.com Structural differences primarily lie in the linker region connecting the binding motif to the chelator, which impacts properties like lipophilicity and interaction with the PSMA binding cavity.

[⁶⁸Ga]Ga-PSMA-11 is constructed of the Glu-urea-Lys binding moiety connected to the HBED-CC radiometal chelator through an aliphatic carbon chain linker. PSMA-617 is constructed of the same urea-based binding moiety as this compound but features a modified linker containing 2-naphthyl-L-alanine and tranexamic acid. This modification in PSMA-617 is thought to contribute to its promising targeting properties, including low kidney uptake, fast background clearance, and high tumor retention, potentially due to favorable interaction with the S1 hydrophobic pocket of PSMA. PSMA-617 also utilizes a DOTA chelator, which allows for labeling with both diagnostic radionuclides like ⁶⁸Ga and therapeutic radionuclides like ¹⁷⁷Lu and ²²⁵Ac, making it a theranostic agent. rsna.orgresearchgate.net

PSMA-I&T also utilizes a DOTAGA chelator with a modified peptidic linker. rsna.org PSMA-I&T has a similar molecular structure and an identical PSMA-binding motive to PSMA-617; however, construct differences result in a less lipophilic property and an additional iodine that allows for dual binding. urotoday.com

Comparative In Vitro and In Vivo Pharmacological Characterization

Comparative studies have evaluated the pharmacological characteristics of this compound, PSMA-617, and PSMA-I&T.

Compared with this compound, PSMA-617 has demonstrated improved binding affinity and increased internalization into prostate cancer cells in preclinical studies. rsna.org However, the clinical significance of this finding has not been definitively determined. rsna.org

In terms of biodistribution, a study comparing [⁶⁸Ga]Ga-PSMA-617, [⁶⁸Ga]Ga-PSMA-I&T, and [⁶⁸Ga]Ga-PSMA-11 showed significant differences in tracer accumulation within all examined organs. nih.gov [⁶⁸Ga]Ga-PSMA-11 demonstrated low retention within the blood pool, bone, and muscle tissue, suggesting theoretical advantages in these compartments. nih.gov Another study comparing [⁶⁸Ga]this compound and [⁶⁸Ga]PSMA-617 found that [⁶⁸Ga]PSMA-617 had better binding affinity, higher uptake in LNCaP bearing-tumors, and faster clearance in background organs, including the kidneys, than [⁶⁸Ga]this compound. mdpi.com However, another novel ⁶⁸Ga-labeled agent ([⁶⁸Ga]NOTA-GC-PSMA) showed lower renal uptake and higher tumor-to-kidney and tumor-to-muscle ratios compared to both [⁶⁸Ga]this compound and [⁶⁸Ga]PSMA-617. mdpi.com

Despite the observed differences in biodistribution and pharmacological profiles, a retrospective assessment comparing [⁶⁸Ga]Ga-PSMA-617, [⁶⁸Ga]Ga-PSMA-I&T, and [⁶⁸Ga]Ga-PSMA-11 found that none of the tracers proved to be superior in detection rate in patients with biochemical relapse of prostate cancer. nih.gov

Here is a summary of some comparative preclinical data:

| Feature | [¹⁸F]AlF-PSMA-11 vs [¹⁸F]PSMA-1007 (Preclinical) | [¹⁸F]AlF-PSMA-11 vs [⁶⁸Ga]this compound (Preclinical) | [¹⁸F]PSMA-1007 vs [⁶⁸Ga]this compound (Preclinical) | [¹⁸F]DCFPyL vs [⁶⁸Ga]this compound (Preclinical) | PSMA-617 vs this compound (Preclinical) | [⁶⁸Ga]PSMA-617 vs [⁶⁸Ga]this compound (Preclinical) |

| Tumor Uptake | [¹⁸F]PSMA-1007 generally higher absolute uptake; [¹⁸F]AlF-PSMA-11 higher T:O ratios in low PSMA tumors. nih.govresearchgate.netnih.gov | Similar trends, but [⁶⁸Ga]this compound uptake parameters considerably higher. researchgate.net Comparable uptake at 1 and 2 h. snmjournals.org | [¹⁸F]PSMA-1007 higher absolute uptake. nih.govresearchgate.net | [¹⁸F]DCFPyL higher tumor uptake at 1h, maintained at 4h. researchgate.net | Improved binding affinity and increased internalization. rsna.org | Higher uptake in LNCaP tumors. mdpi.com |

| Kidney Uptake | No statistically significant difference observed. nih.gov | [⁶⁸Ga]this compound higher. snmjournals.org Lower for [¹⁸F]AlF-PSMA-11. thno.org | Lower for [¹⁸F]PSMA-1007. nih.gov | [⁶⁸Ga]this compound higher retention. nih.gov Similar biodistribution, including bladder uptake. researchgate.net | Faster clearance. amegroups.org | Faster clearance. mdpi.com Lower than a novel tracer. mdpi.com |

| Liver Uptake | [¹⁸F]PSMA-1007 higher. nih.govresearchgate.netnih.gov | Not specified in provided text. | Lower for [¹十八F]PSMA-1007. nih.gov | [¹⁸F]DCFPyL slightly higher. nih.gov | Not specified in provided text. | Lower than a novel tracer. mdpi.com Higher than [⁶⁸Ga]this compound. mdpi.com |

| Bone Uptake | Not specified in provided text. | [¹⁸F]AlF-PSMA-11 showed considerable uptake increasing over time. snmjournals.org | Not specified in provided text. | Not specified in provided text. | Not specified in provided text. | Not specified in provided text. |

| Urinary Excretion/Bladder | [¹⁸F]AlF-PSMA-11 higher urinary clearance. nih.gov | [¹⁸F]AlF-PSMA-11 higher bladder uptake. nih.gov | [¹⁸F]PSMA-1007 lower uptake in urinary bladder. nih.gov | [¹⁸F]DCFPyL higher bladder SUV. nih.govresearchgate.net | Not specified in provided text. | Not specified in provided text. |

| Other Organs | [¹⁸F]PSMA-1007 higher uptake in gallbladder, small intestines, glands, heart. nih.govresearchgate.net | [⁶⁸Ga]this compound higher in spleen and major salivary glands. nih.gov | Not specified in provided text. | [⁶⁸Ga]this compound higher in spleen and major salivary glands. nih.gov | Not specified in provided text. | [⁶⁸Ga]this compound lower retention in blood pool, bone, muscle. nih.gov |

| Internalization | Not specified in provided text. | [⁶⁸Ga]this compound significantly higher at 120 min. snmjournals.org | [¹⁸F]PSMA-1007 potentially higher. nih.gov | Identical rates, but lower than novel compounds. tum.de | Increased. rsna.org | Not specified in provided text. |

| Image Contrast | [¹⁸F]AlF-PSMA-11 higher T:O ratios in low PSMA tumors. nih.govresearchgate.net | Not specified in provided text. | Not specified in provided text. | Favorable T:B ratios. snmjournals.org Higher resolution possible with ¹⁸F. sciopen.comfrontiersin.org | Not specified in provided text. | Not specified in provided text. |

Advanced Research Applications and Future Directions for Psma 11

Development of Dual-Modality Probes Based on the PSMA-11 Core Structure

Dual-modality probes combine the advantages of different imaging techniques, such as the high sensitivity and quantitative capabilities of PET with the high spatial resolution and real-time visualization of fluorescence imaging acs.org. This compound, with its proven targeting ability, is an excellent core structure for developing such hybrid probes researchgate.netsnmjournals.org. These probes aim to improve the accuracy of tumor localization and guidance during surgical procedures researchgate.netsnmjournals.org.

Integration with Fluorescent Dyes for Image-Guided Research

Researchers have successfully conjugated fluorescent dyes to this compound derived precursors to create dual-labeled agents researchgate.netsnmjournals.orgresearchgate.netmdpi.com. This integration allows for both preoperative PET imaging and intraoperative fluorescence guidance researchgate.netsnmjournals.orgresearchgate.net. Studies have shown that conjugating fluorescent dyes to a this compound derived precursor does not negatively impact PSMA binding affinity researchgate.netmdpi.com. These dual-labeled compounds have demonstrated improved cell surface binding and internalization in PSMA-positive cell lines, such as LNCaP cells, as observed through confocal microscopy researchgate.netmdpi.com. Examples of fluorescent dyes conjugated include Fluoresceinisothiocyanate (FITC), AlexaFluor488, IRDye800CW, and DyLight800 researchgate.netsnmjournals.org.

Preclinical Evaluation of Dual-Modality Imaging and Sensing in Animal Models

Preclinical studies in tumor-bearing mice and healthy pigs have evaluated the feasibility and efficacy of this compound derived dual-modality probes for image-guided surgery researchgate.netsnmjournals.orgsnmjournals.org. These studies have demonstrated specific tumor uptake and favorable pharmacokinetics for the dual-labeled inhibitors researchgate.netsnmjournals.org. For instance, ⁶⁸Ga-Glu-urea-Lys-HBED-CC-IRDye800CW, a this compound derived dual-labeled candidate, showed fast specific enrichment in PSMA-positive tumors and rapid background clearance researchgate.netsnmjournals.orgsnmjournals.org. In vivo imaging studies confirmed that these probes enable clear visualization of tumors with high contrast using PET and provide a specific fluorescence signal in PSMA-expressing tissue for intraoperative navigation snmjournals.orgsnmjournals.org. This allows surgeons to precisely localize and delineate PSMA-positive malignant tissue from healthy surrounding tissue snmjournals.org.

Preclinical data from studies using this compound derived dual-labeled probes in animal models have shown promising results regarding tumor uptake and clearance.

| Compound | Tumor Uptake (%ID/g) | Background Clearance | Reference |

| ⁶⁸Ga-PSMA-11 | 4.89 ± 1.34 | Rapid | researchgate.netsnmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-AlexaFluor488 | 9.12 ± 5.47 | Similar to ⁶⁸Ga-PSMA-11 | researchgate.netsnmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-IRDye800CW | 13.66 ± 3.73 | Rapid | researchgate.netsnmjournals.org |

| ⁶⁸Ga-Glu-urea-Lys-HBED-CC-DyLight800 | 15.62 ± 5.52 | Rapid | researchgate.netsnmjournals.org |

| ⁶⁸Ga-NOTA-PSMA-Cy5 | Specific binding | Sensitive and specific in vivo | acs.org |

| ⁶⁸Ga-PSMA-914 (with (HE)₃-linker) | Faster excretion, lower background | Improved compared to ⁶⁸Ga-PSMA-11-IRDye800CW | researchgate.net |

These studies highlight the potential of this compound derived dual-modality probes to improve surgical outcomes by providing both preoperative staging and intraoperative guidance snmjournals.orgsnmjournals.org.

This compound as a Research Tool for Elucidating PSMA Biology

This compound, particularly in its radiolabeled form (⁶⁸Ga-PSMA-11), is a valuable research tool for studying the biological characteristics of PSMA, including its expression patterns and the factors influencing its ligand binding acs.orgsnmmi.org.

Investigating PSMA Expression Patterns in Preclinical Disease Models

⁶⁸Ga-PSMA-11 PET/CT is utilized in preclinical prostate cancer models, such as murine xenografts, to investigate PSMA expression levels and their correlation with imaging signals snmjournals.orgresearchgate.netnih.gov. Studies using murine prostate cancer cell lines with varying PSMA expression levels (e.g., C4-2 with high expression, 22Rv1 with low expression, and PC-3 with no expression) have helped define the relationship between quantitative cell surface PSMA expression and lesion detectability with small-animal PET/CT snmjournals.orgresearchgate.netnih.gov. This research is crucial for developing robust murine models for evaluating PSMA-targeted interventions snmjournals.org.

Preclinical studies have shown that PSMA expression can be influenced by factors such as androgen receptor blockade nih.govresearchgate.net. In a mouse model, treatment with enzalutamide (B1683756) (ENZ) or bicalutamide (B1683754) (BIC) delayed tumor growth and increased ⁶⁸Ga-PSMA-11 uptake over time, suggesting an upregulation of PSMA expression nih.gov. This upregulation was confirmed by flow cytometry nih.gov.

| Treatment Group | Mean Fold Increase in %IAmean/g at Day 23 (compared to baseline) | p-value (compared to vehicle) | Reference |

| Vehicle | 3.2 ± 0.9 | - | nih.gov |

| ENZ | 7.4 ± 7.2 | 0.018 | nih.gov |

| BIC | 4.2 ± 12.8 | 0.591 | nih.gov |

These findings indicate that androgen receptor inhibition can influence PSMA expression in preclinical models, which has implications for both diagnostic imaging and therapeutic strategies targeting PSMA nih.govresearchgate.net.

Research on PSMA Modulation and its Influence on Ligand Binding

Research utilizing this compound and its derivatives investigates how PSMA expression and conformation can be modulated and how these changes influence ligand binding affinity and internalization acs.orgsnmjournals.orgresearchgate.net. Understanding these interactions is vital for designing improved PSMA-targeted agents. Studies have explored the impact of structural modifications to the this compound core, such as changes in the linker and chelator, on binding properties and internalization efficiency researchgate.netmdpi.comresearchgate.net. For example, modifications have been made to the Glu-urea-Lys (EuK) binding motif and the linker region to optimize pharmacokinetics and improve targeting mdpi.com.

Furthermore, research delves into the mechanisms of PSMA internalization upon ligand binding, which is a key factor for the efficacy of both diagnostic and therapeutic PSMA-targeted agents nih.govresearchgate.netnih.gov. PSMA contains an N-terminal motif in its cytoplasmic domain that signals internalization via clathrin-coated pits, leading to the transport of bound ligands into the cell researchgate.net. Studies using this compound derived compounds help elucidate the dynamics of this internalization process and how it is affected by different ligand structures researchgate.netsnmjournals.orgsnmjournals.org.

Methodological Advancements in this compound Research Production

Significant advancements have been made in the methodologies for the research production of ⁶⁸Ga-PSMA-11, focusing on standardization, automation, and efficiency mdpi.commdpi.comresearchgate.netnih.gov. The availability of ⁶⁸Ge/⁶⁸Ga generators and this compound ligands from commercial sources has facilitated in-house preparation in research settings researchgate.net.